molecular formula C11H10O B1625475 4-Methylnaphthalen-2-ol CAS No. 26207-06-7

4-Methylnaphthalen-2-ol

Cat. No. B1625475
CAS RN: 26207-06-7
M. Wt: 158.2 g/mol
InChI Key: RIOSCUNPEBJRRM-UHFFFAOYSA-N
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Description

4-Methylnaphthalen-2-ol is a chemical compound that belongs to the family of naphthalenes. It is a white crystalline solid with a strong odor and is used in various scientific research applications. This compound is synthesized using different methods and has several biochemical and physiological effects.

Scientific Research Applications

High-Performance Liquid Chromatography

  • Fluorogenic Labeling in HPLC : 4-Methylnaphthalen-2-ol derivatives are used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This method involves rapid and selective reactions with thiols, producing fluorescent adducts that are detectable fluorometrically. This application is significant in pharmaceutical formulations, particularly in the determination of L-cysteine and mesna (Gatti et al., 1990).

Biodegradation Studies

  • Biodegradation by Pseudomonas putida : this compound is a subject of interest in biodegradation studies, particularly regarding its degradation by bacteria like Pseudomonas putida. This research is crucial for understanding the environmental breakdown of naphthalene derivatives (Mahajan et al., 1994).

Chemical Synthesis and Modification

  • Shape-Selective Methylation : The compound is involved in shape-selective methylation processes, particularly in the methylation of naphthalene derivatives using catalysts like NH4F and Pt modified HZSM-5. This is essential for the synthesis of various chemical compounds (Zhao et al., 2010).

Analytical Chemistry

  • Analysis of Thiols by HPLC : this compound derivatives are significant in the analytical chemistry field, particularly for thiol analysis in HPLC. This method is relevant for detecting and quantifying thiol compounds in various samples (Cavrini et al., 1989).

Environmental Science

  • Degradation Pathways in Soil Bacteria : The degradation of this compound by soil bacteria is a topic of research in environmental science. This study is vital for understanding the ecological impact and natural breakdown pathways of naphthalene compounds (Annweiler et al., 2000).

Biochemical Analysis

Biochemical Properties

4-Methylnaphthalen-2-ol plays a significant role in biochemical reactions, particularly due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The hydroxyl group on this compound allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cellular redox state . Additionally, it can impact cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by occupying their active sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress . Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues and cellular membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The presence of this compound in these compartments can influence various biochemical processes, including enzyme activity and metabolic pathways.

properties

IUPAC Name

4-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOSCUNPEBJRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503274
Record name 4-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26207-06-7
Record name 4-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylnaphthalen-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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